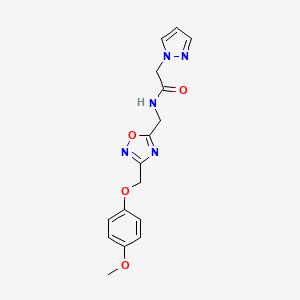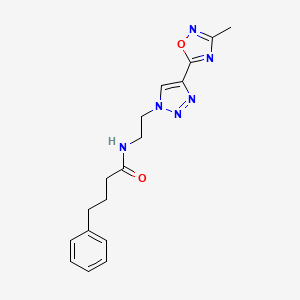![molecular formula C23H15BrFN3 B2498536 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-74-0](/img/structure/B2498536.png)
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazolo[4,3-c]quinolines, which are recognized for their versatility in the field of organic electronics and photonics. These molecules serve as core structures for designing brightly fluorescent molecular sensors and have been explored for their potential in creating luminophores for electroluminescent devices. The unique chemical structure of these compounds, featuring a conjugated system with nitrogen heteroatoms, allows for significant electronic and optical properties, making them suitable for a wide range of applications in materials science and chemical sensing (Rurack et al., 2002).
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinolines involves several key strategies, including the Morita–Baylis–Hillman reaction, microwave-assisted synthesis, and other novel synthetic routes. One approach utilizes Morita–Baylis–Hillman bromides of 2-bromobenzaldehydes and methyl vinyl ketone, followed by a one-pot Cu-mediated intramolecular N-arylation (Yu et al., 2015). Microwave-assisted methods have also been employed to enhance reaction rates and yields significantly, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines has been studied extensively through various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal complex supramolecular structures, with molecules linked by hydrogen bonds and π-π stacking interactions, contributing to their stability and electronic properties (Díaz et al., 2010).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines undergo various chemical reactions, including dehydrogenative [2 + 2 + 1] heteroannulation, which allows the introduction of new functional groups and the formation of complex molecular architectures. This reaction is facilitated by the use of molecular sieves and involves the formation of multiple chemical bonds in a single step, demonstrating the compounds' versatility in organic synthesis (Deng et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinolines, such as their fluorescent behavior, are of significant interest. These compounds exhibit strong analyte-induced fluorescence enhancement and ratiometric dual emission, which are desirable features for the development of optical sensors and electronic devices. The molecular structure plays a critical role in determining the photophysical properties, enabling the design of materials with specific optical characteristics (Rurack et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-c]quinolines, such as reactivity and stability, are influenced by their molecular structure. Studies have shown that these compounds can participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with different functional groups. This versatility is essential for their application in chemical sensing and materials science (Deng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one, structurally related to 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been synthesized and characterized, showing significant biological activity (J. Raval, K. Desai, & K. R. Desai, 2012).
Antimicrobial Properties
- These compounds, including ones with pyrazolo[4,3-c]quinoline structure, have been evaluated for antimicrobial activity (J. Raval, K. Desai, & K. R. Desai, 2012).
Biological Activity Assessment
- Compounds structurally related to 8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated diverse biological activities, including antimicrobial and antitumor properties (W. Hamama, H. El‐Gohary, M. Soliman, & H. Zoorob, 2012).
Chemical Synthesis Processes
- Various synthesis methods have been developed for structurally similar compounds, highlighting the versatility and potential for diverse applications (Qiao Ren, 2005).
Eigenschaften
IUPAC Name |
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWZCFYYPABUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

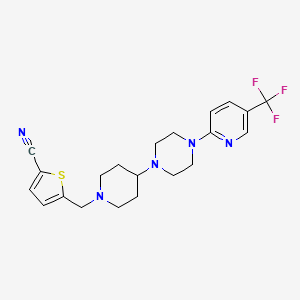
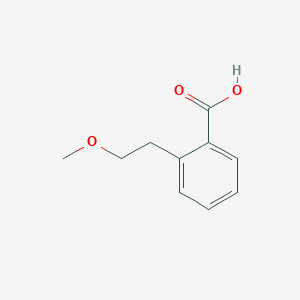
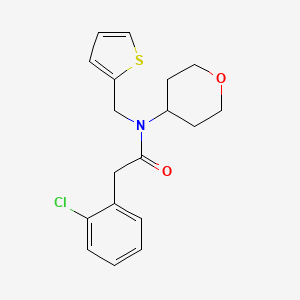
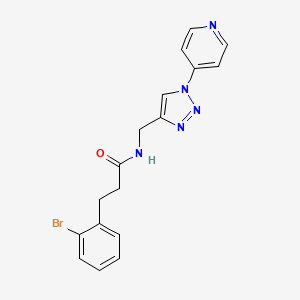

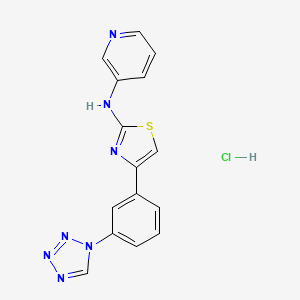
![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
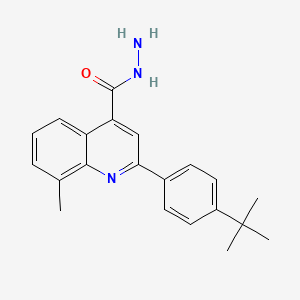
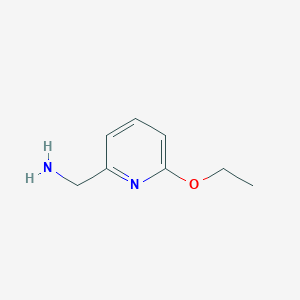
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
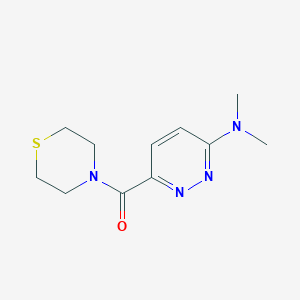
![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)
